REACTION_CXSMILES
|
[S:1](=NC1C=CC=CC=1)=O.[CH:10]1[CH:15]=[C:14]([F:16])[C:13]([NH2:17])=[C:12]([NH2:18])[CH:11]=1>>[F:16][C:14]1[C:13]2[C:12](=[N:18][S:1][N:17]=2)[CH:11]=[CH:10][CH:15]=1
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
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S(=O)=NC1=CC=CC=C1
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C(=C1)F)N)N
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Name
|
reaction mixture
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Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 (± 10) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
4-Fluoro-2,1,3-benzothiadiazole was synthesized
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Type
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FILTRATION
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Details
|
After the solvent was filtered off
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Type
|
DISSOLUTION
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Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
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Details
|
the solution was washed with 10% HCl solution and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on a silica gel column with chloroform as an eluent
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC2=NSN=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |